molecular formula C19H27NO4 B13288788 tert-Butyl N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-3-oxopropyl}carbamate

tert-Butyl N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-3-oxopropyl}carbamate

Cat. No.: B13288788
M. Wt: 333.4 g/mol
InChI Key: SWDMNAARLLOFQU-UHFFFAOYSA-N
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Description

Tert-Butyl N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-3-oxopropyl}carbamate is a sophisticated chemical building block designed for research and development. This compound features a 2,2-dimethyl-2,3-dihydro-1-benzofuran moiety, a structure recognized in scientific literature for its presence in various synthetic compounds . The molecule is further functionalized with a tert-butyloxycarbonyl (Boc) protected amine and a 3-oxopropyl linker, making it a versatile intermediate for synthetic organic chemistry. The Boc protecting group is a standard feature in multi-step synthesis, particularly in the construction of complex molecules, allowing for selective deprotection and further functionalization. The specific structural features of this reagent suggest its potential value in medicinal chemistry and agrochemical research. The 2,3-dihydrobenzofuran core is a privileged structure in these fields . Researchers can utilize this compound in the synthesis of novel small molecule libraries, as a precursor for the development of pharmacologically active compounds, or as a standard in analytical method development. This product is intended for chemical research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

tert-butyl N-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-3-oxopropyl]carbamate

InChI

InChI=1S/C19H27NO4/c1-18(2,3)24-17(22)20-11-13(12-21)9-14-7-6-8-15-10-19(4,5)23-16(14)15/h6-8,12-13H,9-11H2,1-5H3,(H,20,22)

InChI Key

SWDMNAARLLOFQU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)CC(CNC(=O)OC(C)(C)C)C=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-3-oxopropyl}carbamate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Carbamate Formation: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the carbamate functional group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-3-oxopropyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-3-oxopropyl}carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features may allow it to interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-3-oxopropyl}carbamate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Structural Features and Functional Groups

The tert-butyl carbamate group is a shared feature among analogs, but substituents on the propyl chain vary significantly, influencing electronic and steric properties:

Compound Name Molecular Formula Molecular Weight Key Functional Groups
Target Compound C₁₉H₂₅NO₄ 331.41 tert-Butyl carbamate, 3-oxopropyl, 2,2-dimethyl-dihydrobenzofuran
tert-Butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate C₁₃H₂₁N₃O₃ 267.32 Pyrazole, 3-oxopropyl, tert-butyl carbamate
Compound from C₁₈H₂₀ClNO₄ 349.81 Naphthoquinone, propyl carbamate
Compound 63 () C₂₄H₃₀N₄O₆ 470.52 Tetrahydrobenzo-oxazolo-oxazine, pyridyl, cyclopropane carbamate

Key Observations :

  • The target compound’s dihydrobenzofuran group offers a planar, aromatic-like structure, contrasting with the pyrazole () and naphthoquinone () groups, which introduce distinct electronic profiles.
  • Compound 63 () has a bicyclic heterocycle, increasing conformational complexity and likely influencing binding interactions in biological systems .

Physical and Spectral Properties

Limited data on physical properties are available, but inferences can be made:

Compound Name Melting Point (°C) Notable Spectral Data
Target Compound Not reported Data unavailable
Compound from Not reported ¹³C NMR: 179.24 ppm (carbonyl)
Compound 63 () 131–133 ¹H NMR (CDCl₃): δ 1.0–4.0 (cyclopropane, heterocycle protons)
  • The naphthoquinone analog () shows a distinct carbonyl signal at 179.24 ppm, reflecting its conjugated quinone system .
  • Compound 63 ’s melting point (131–133°C) suggests moderate crystallinity, likely due to its rigid bicyclic structure .

Biological Activity

The compound tert-Butyl N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-3-oxopropyl}carbamate (CAS Number: 452339-72-9) is a carbamate derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including its pharmacological implications, structure-activity relationships, and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C17H25NO5
  • Molecular Weight: 323.384 g/mol
  • Density: 1.143 g/cm³
  • Boiling Point: 488.6 °C (predicted)
  • Water Solubility: Very slightly soluble (0.91 g/L at 25 °C)

These properties suggest that the compound may exhibit unique interactions with biological systems due to its structural features.

Research indicates that compounds similar to tert-butyl carbamates often interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The specific mechanism of action for this compound remains under investigation, but it may involve modulation of enzyme activity or receptor binding.

Anticancer Activity

In a study assessing the anticancer properties of various carbamate derivatives, it was found that certain structural modifications can enhance cytotoxicity against cancer cell lines. For instance, compounds with similar benzofuran structures have shown promising results in inhibiting tumor growth in vitro and in vivo models. This suggests that this compound could potentially possess anticancer properties worth exploring further .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of carbamate derivatives. Studies have indicated that modifications to the benzofuran moiety can significantly influence the compound's potency and selectivity against specific cancer types. For example, substituents on the benzofuran ring can alter lipophilicity and enhance cellular uptake .

CompoundStructure ModificationBiological Activity
A-OH group on benzofuranIncreased cytotoxicity
BMethyl substitutionEnhanced receptor binding
CAlkyl chain extensionImproved solubility

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines, including HepG2 and DLD cells. The IC50 values observed suggest a strong potential for further development as an anticancer agent .

In Vivo Studies

Preliminary in vivo studies using animal models have shown that this compound can inhibit tumor growth effectively when administered at specific dosages. These findings support its potential application in therapeutic settings for cancer treatment .

Q & A

Q. How do solvent polarity and proticity influence the compound’s reactivity in functionalization reactions?

  • Methodological Answer :
  • Polar Protic Solvents (e.g., MeOH) : May stabilize transition states via hydrogen bonding but risk tert-butyl carbamate hydrolysis.
  • Aprotic Solvents (e.g., THF) : Favor SN2^2 mechanisms in alkylation steps. Solvent screening via Design of Experiments (DoE) can map optimal conditions .

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